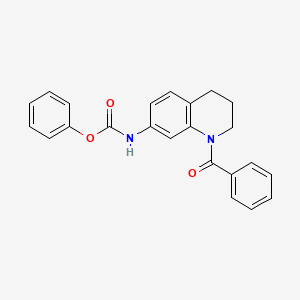

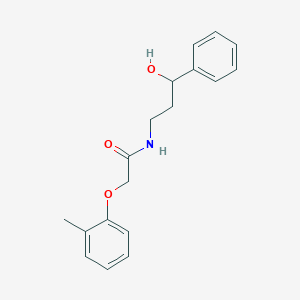

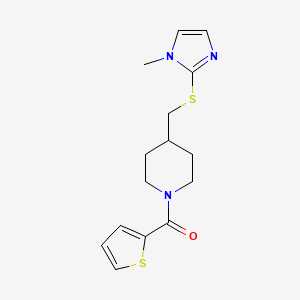

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, consists of a phenyl group attached to a tetrahydroisoquinoline group . The phenyl group is based simply on benzene, with one H removed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, include a molecular formula of CHN, an average mass of 209.286 Da, and a monoisotopic mass of 209.120453 Da .Scientific Research Applications

Synthesis and Chemical Reactions

- The synthesis of tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors showcases the flexibility of this chemical backbone in creating enantiomerically pure compounds, including the synthesis of the alkaloid (+)-corlumine, demonstrating the chemical's potential in producing biologically active molecules (Huber & Seebach, 1987).

Molecular Modeling and Dopamine Receptor Ligands

- Conformational analysis and molecular modeling studies on a series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands provide insight into their potential therapeutic applications. This includes their role in influencing biological activity through structural modifications, indicating their relevance in the development of drugs targeting the central nervous system (Charifson et al., 1989).

Fluorescence Emission and Polymer-Rare Earth Complexes

- Research on the structure and fluorescence emission of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion highlights the use of these structures in the field of materials science, particularly in the creation of materials with enhanced fluorescence emission properties. This demonstrates the compound's potential in developing new materials with specific optical properties (Gao, Fang, & Men, 2012).

Anticancer Agents

- The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the role of tetrahydroisoquinoline derivatives in biomedical research, particularly in exploring new therapeutic agents against cancer. This underscores the importance of chemical modifications at the tetrahydroquinoline core for enhancing biological activity against specific cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Coordination Polymers and Crystal Structures

- Studies on the solvothermal syntheses and crystal structures of metal coordination polymers with double-chain structures involving similar chemical backbones demonstrate the compound's utility in the field of coordination chemistry and crystallography. These findings contribute to the development of new materials with potential applications in catalysis, molecular recognition, and as components in electronic and photonic devices (Shi et al., 2001).

properties

IUPAC Name |

phenyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-22(18-8-3-1-4-9-18)25-15-7-10-17-13-14-19(16-21(17)25)24-23(27)28-20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYFHSRQBGZMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)

![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)

![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)